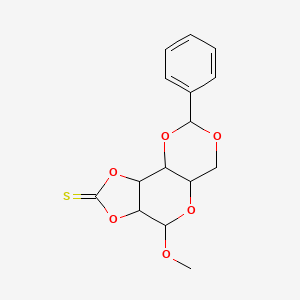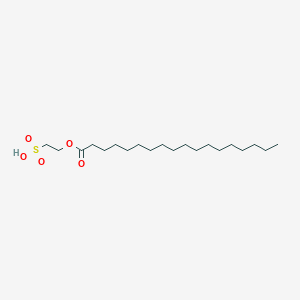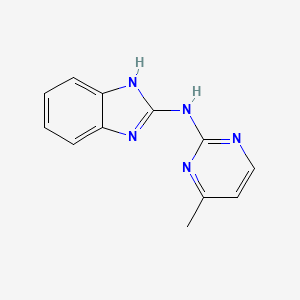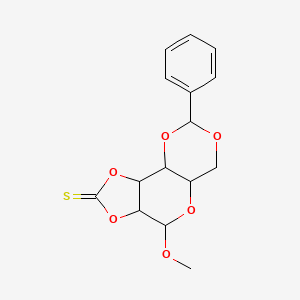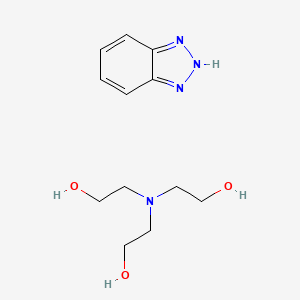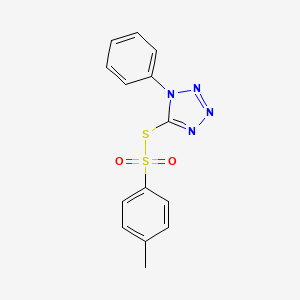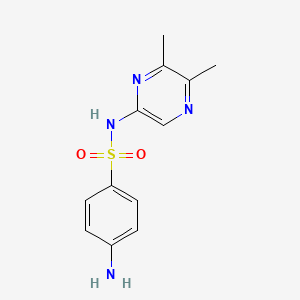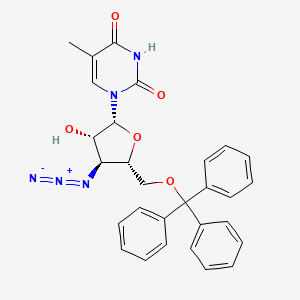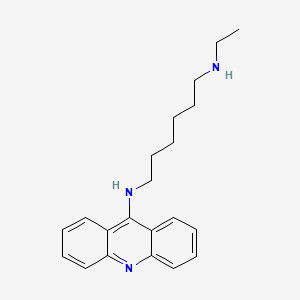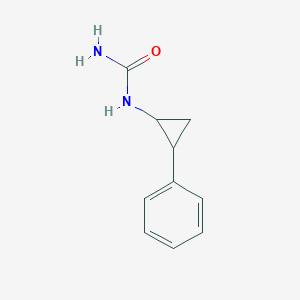
1-(2-Phenylcyclopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylcyclopropyl)urea is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and a urea moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenylcyclopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-phenylcyclopropylamine with an isocyanate or carbamoyl chloride. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Example Reaction:
2-Phenylcyclopropylamine+Isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylcyclopropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the urea moiety into an amine.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to 2-phenylcyclopropylamine.
Substitution: Formation of N-alkylated urea derivatives.
Applications De Recherche Scientifique
1-(2-Phenylcyclopropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of substrates. This inhibition can modulate various signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Phenylcyclopropyl)carbamate
- 1-(2-Phenylcyclopropyl)thiourea
- 1-(2-Phenylcyclopropyl)guanidine
Comparison
1-(2-Phenylcyclopropyl)urea is unique due to its urea moiety, which imparts specific hydrogen-bonding capabilities and electronic properties. Compared to its analogs, such as 1-(2-Phenylcyclopropyl)carbamate and 1-(2-Phenylcyclopropyl)thiourea, the urea derivative often exhibits different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
90917-95-6 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2-phenylcyclopropyl)urea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H3,11,12,13) |
Clé InChI |
AVVMSHVXSGLTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1NC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


